

Using 5-(Bromomethyl)pyrimidine hydrobromide as a synthetic intermediate

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Compound of Interest

Compound Name:	5-(Bromomethyl)pyrimidine hydrobromide
CAS No.:	126230-76-0
Cat. No.:	B3046656

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Technical Guide: **5-(Bromomethyl)pyrimidine Hydrobromide** as a Synthetic Intermediate

Abstract This application note provides a comprehensive technical guide on the handling, reactivity, and synthetic utility of **5-(Bromomethyl)pyrimidine hydrobromide** (CAS 93224-07-8). As a stable salt form of the highly electrophilic 5-(bromomethyl)pyrimidine, this reagent serves as a critical building block for installing the pyrimidin-5-ylmethyl motif—a privileged scaffold in medicinal chemistry known for enhancing metabolic stability and aqueous solubility compared to benzyl bioisosteres.

Introduction: The Pyrimidine Advantage

In modern drug discovery, the pyrimidine ring is a "privileged structure" found in a vast array of kinase inhibitors, antivirals, and CNS-active agents. The pyrimidin-5-ylmethyl moiety is particularly valuable as a bioisostere for benzyl groups.

- **Electronic Profile:** The electron-deficient nature of the pyrimidine ring lowers the pKa of attached amines and reduces the lipophilicity (LogP) of the overall molecule compared to a

phenyl ring, often improving oral bioavailability.

- **Reagent Stability:** The free base, 5-(bromomethyl)pyrimidine, is prone to degradation via hydrolysis and polymerization. The hydrobromide salt (HBr) stabilizes the reagent, ensuring a longer shelf life and consistent stoichiometry, provided it is stored under inert conditions.

Chemical Profile & Handling

Property	Specification
Chemical Name	5-(Bromomethyl)pyrimidine hydrobromide
CAS Number	93224-07-8
Molecular Formula	C ₅ H ₅ BrN ₂ [1][2] · HBr
Molecular Weight	253.92 g/mol
Appearance	White to off-white crystalline solid
Storage	2–8°C, Hygroscopic, Store under Argon/Nitrogen
Hazards	Corrosive (Skin Corr. 1B), Lachrymator

Safety & Handling Protocol:

- **Moisture Sensitivity:** The HBr salt is hygroscopic. Weighing should be performed quickly or, preferably, inside a glovebox or glovebag.
- **Corrosivity:** Upon contact with moisture (including mucous membranes), it hydrolyzes to release HBr. Wear double nitrile gloves, a face shield, and work strictly within a fume hood.
- **Neutralization:** All waste streams containing this reagent should be quenched with dilute aqueous sodium bicarbonate before disposal.

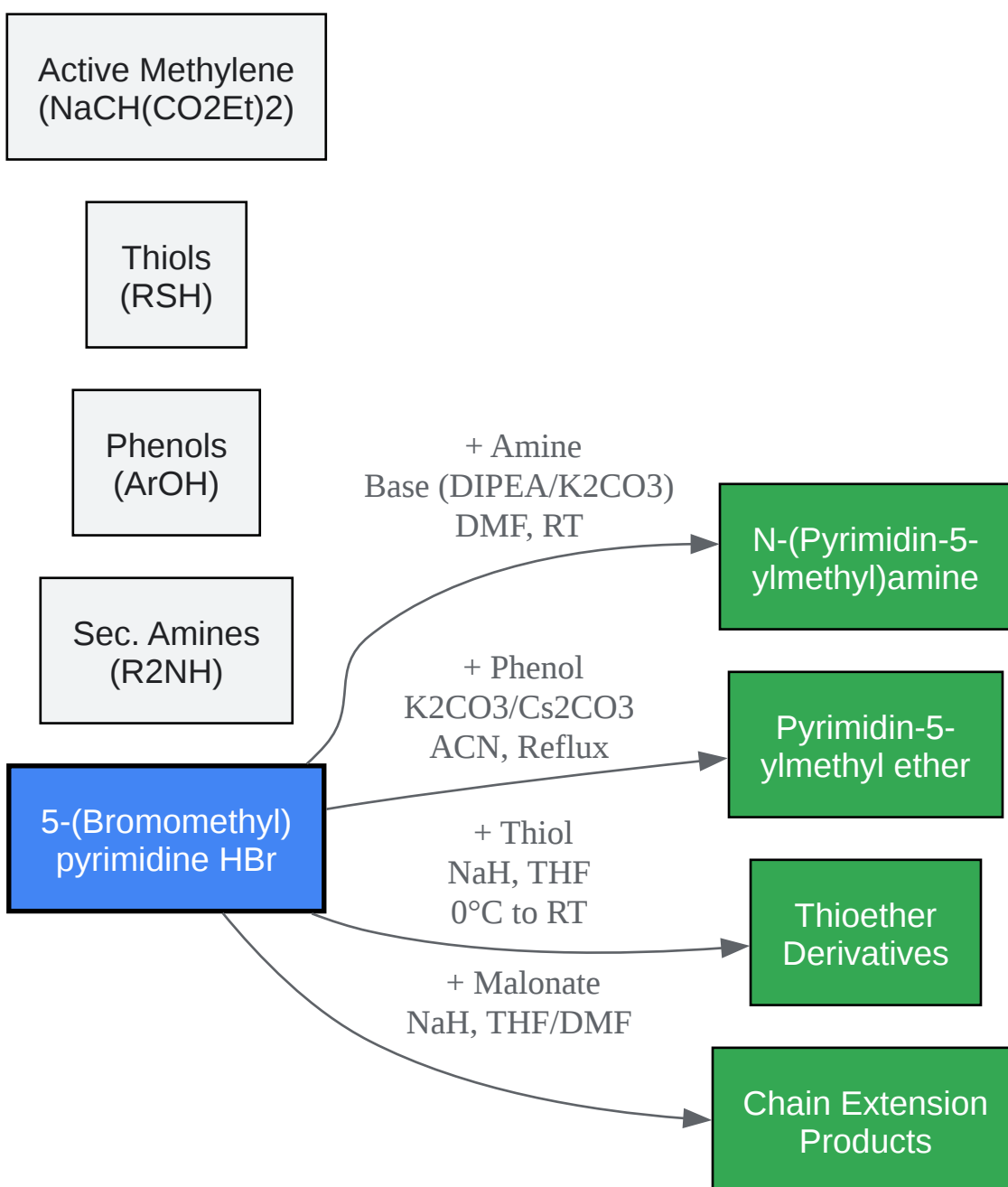
Synthetic Utility & Reaction Landscape

The primary utility of **5-(Bromomethyl)pyrimidine hydrobromide** is as a potent electrophile for alkylation reactions. Due to the electron-withdrawing nature of the pyrimidine ring, the methylene carbon is highly activated toward nucleophilic attack.

Key Transformations:

- N-Alkylation: Reaction with primary/secondary amines to form aminomethylpyrimidines.
- O-Alkylation: Reaction with phenols or alcohols to form ethers.
- S-Alkylation: Reaction with thiols/thiolates.
- C-Alkylation: Reaction with stabilized carbanions (e.g., malonates) to extend carbon chains.

Visualizing the Reaction Landscape



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Caption: Divergent synthetic pathways utilizing 5-(Bromomethyl)pyrimidine HBr as a common electrophile.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: To synthesize N-substituted-1-(pyrimidin-5-yl)methanamine derivatives. Mechanism: SN2 Nucleophilic Substitution. Critical Note: Since the reagent is an HBr salt, one extra equivalent of base is required to neutralize the salt before the amine can act as a nucleophile.

Reagents:

- Secondary Amine (1.0 equiv)
- **5-(Bromomethyl)pyrimidine hydrobromide** (1.1 – 1.2 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (3.0 – 3.5 equiv) or K_2CO_3 (3.0 equiv)
- Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).
- Base Addition: Add DIPEA (3.5 mmol, 3.5 equiv). Stir for 5 minutes at room temperature.
 - Why? The excess base ensures the amine is free-based and ready to scavenge the HBr released from the reagent.
- Reagent Addition: Add **5-(Bromomethyl)pyrimidine hydrobromide** (1.2 mmol, 1.2 equiv) in a single portion.
 - Note: If using DMF, the reagent can be pre-dissolved. In ACN, it may be added as a solid.
- Reaction: Stir the mixture at room temperature (25°C) for 4–16 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).
 - Optimization: If reaction is slow, heat to 50°C. Avoid refluxing >80°C to prevent decomposition of the pyrimidine ring.
- Workup:

- Concentrate the solvent under reduced pressure.
- Redissolve residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).
- Dry over Na₂SO₄, filter, and concentrate.
- Purification: Flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

Protocol B: O-Alkylation of Phenols

Objective: To synthesize pyrimidin-5-ylmethoxyarene derivatives.

Reagents:

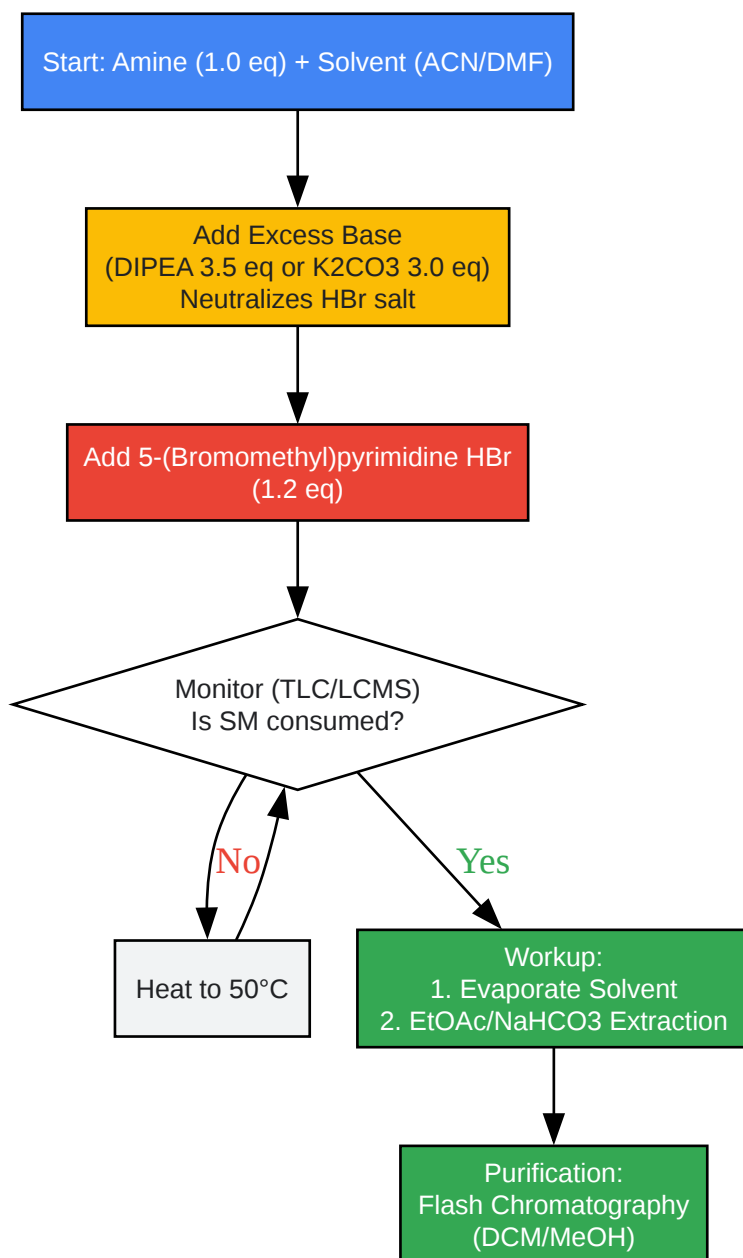
- Phenol derivative (1.0 equiv)
- **5-(Bromomethyl)pyrimidine hydrobromide** (1.2 equiv)
- Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
- Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

- Deprotonation: In a dry vial, combine the phenol (1.0 mmol) and Cs₂CO₃ (3.0 mmol) in anhydrous DMF (4 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Alkylation: Add **5-(Bromomethyl)pyrimidine hydrobromide** (1.2 mmol) solid.
- Reaction: Heat the mixture to 60°C for 2–6 hours.
- Quench: Cool to room temperature. Pour into ice-water (20 mL).
- Isolation:
 - If a solid precipitates: Filter, wash with water, and dry.

- If oil: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.

Workflow Visualization: N-Alkylation Logic



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Caption: Logical decision tree for the N-alkylation of amines using 5-(Bromomethyl)pyrimidine HBr.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield	Incomplete neutralization of HBr	Increase base to 3.5–4.0 equivalents. Ensure base is added before the alkyl bromide.
Reagent Decomposition	Moisture in solvent	Use anhydrous solvents (DMF/ACN) and store reagent under Argon.
Side Products	Bis-alkylation (for primary amines)	Use a large excess of amine (2–3 equiv) or protect the amine (e.g., Boc) before alkylation if possible.
Poor Solubility	Salt form insolubility	Switch solvent to DMF or DMSO. Increase temperature to 40–50°C.

References

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- Lagoja, I. M. (2005). Pyrimidine as a Constituent of Natural and Synthetic Drugs. *Chemistry & Biodiversity*, 2(1), 1-50. [\[Link\]](#)

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Sources

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